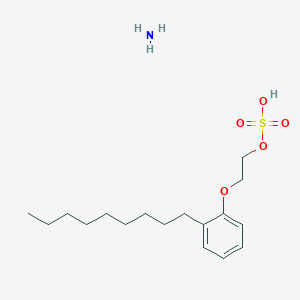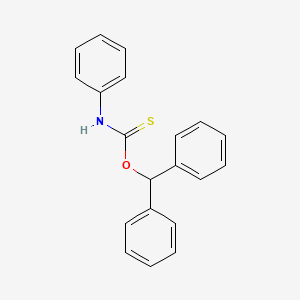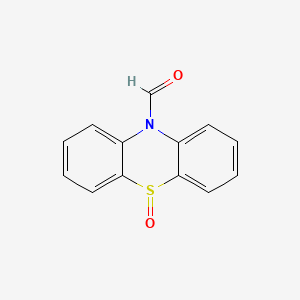
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is an organic compound with the molecular formula C8H18S2. It is characterized by the presence of two ethylsulfanyl groups attached to a central carbon atom, which is also bonded to two methyl groups. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane typically involves the reaction of 2,2-dimethylpropanal with ethanethiol in the presence of a suitable catalyst. The reaction proceeds via the formation of a thioacetal intermediate, which is then reduced to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original thiol groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) and alkoxides (e.g., RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane involves its interaction with various molecular targets and pathways. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(ethylsulfanyl)ethane
- 1,1-Bis(propylsulfanyl)ethane
- 1,1-Bis(ethylsulfanyl)propane
- 1,1-Bis(propylsulfanyl)propane
Uniqueness
1,1-Bis(ethylsulfanyl)-2,2-dimethylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two ethylsulfanyl groups attached to a central carbon atom with two methyl groups provides a unique steric and electronic environment, influencing its reactivity and interactions with other molecules .
Properties
CAS No. |
93338-67-1 |
|---|---|
Molecular Formula |
C9H20S2 |
Molecular Weight |
192.4 g/mol |
IUPAC Name |
1,1-bis(ethylsulfanyl)-2,2-dimethylpropane |
InChI |
InChI=1S/C9H20S2/c1-6-10-8(11-7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
FXPUEPZJTOQTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(C)(C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


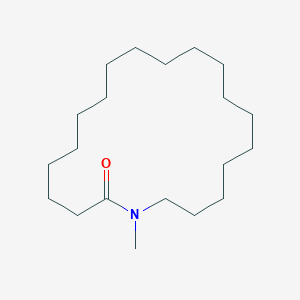
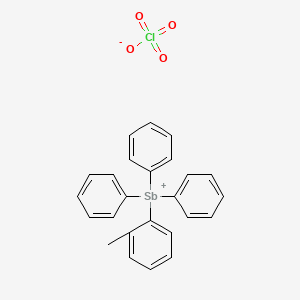
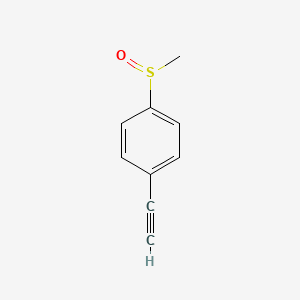
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
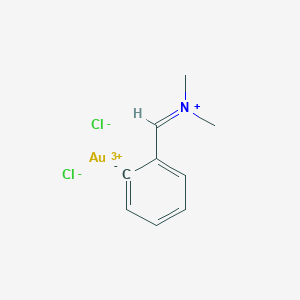
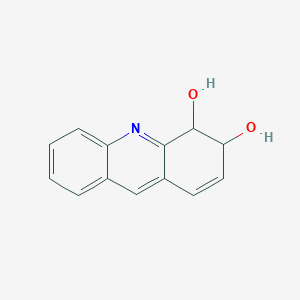

![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
![{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14351031.png)
